3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid
Overview
Description
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is an organic compound that features a pyrrole ring attached to a propionic acid moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Amide Bond Formation: The pyrrole-2-carboxylic acid is then reacted with 3-aminopropionic acid to form the desired amide bond. This reaction is usually carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The pyrrole ring in this compound can undergo oxidation reactions to form pyrrole-2,3-diones.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amide linkage and the pyrrole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: Shares the pyrrole ring structure but lacks the propionic acid moiety.
3-Aminopropionic acid: Contains the propionic acid moiety but lacks the pyrrole ring.
N-Acylpyrroles: Compounds with similar amide linkages but different acyl groups.
Uniqueness: 3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid is unique due to the combination of the pyrrole ring and the propionic acid moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.
Properties
IUPAC Name |
3-(1H-pyrrole-2-carbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h1-2,4,9H,3,5H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNGIQRAJOIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578881 | |
Record name | N-(1H-Pyrrole-2-carbonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129053-84-5 | |
Record name | N-(1H-Pyrrol-2-ylcarbonyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129053-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1H-Pyrrole-2-carbonyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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